(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride
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Overview
Description
(1R,2S,6R,7S)-4-Azatricyclo[52102,6]decane-4-carbonyl chloride is a complex organic compound known for its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the carbonyl chloride moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as reagent concentrations, reaction time, and purification techniques, is essential to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may act as a lead compound for developing new drugs targeting specific diseases.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its tricyclic structure can impart stability and rigidity to polymers and other materials.
Mechanism of Action
The mechanism of action of (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carboxylic acid
- (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-methyl chloride
- (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-hydroxyl chloride
Uniqueness
Compared to these similar compounds, (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride is unique due to its specific functional group, the carbonyl chloride. This functional group imparts distinct reactivity and properties, making it suitable for specific applications in synthesis and research.
Properties
IUPAC Name |
(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c11-10(13)12-4-8-6-1-2-7(3-6)9(8)5-12/h6-9H,1-5H2/t6-,7+,8+,9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKULMZVZLLRXFX-OJOKCITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2CN(C3)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2CN(C3)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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